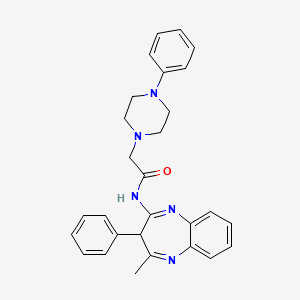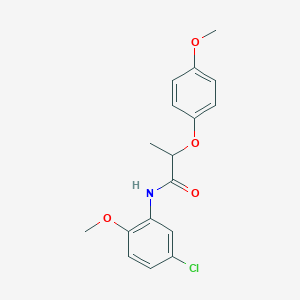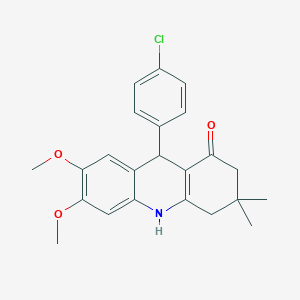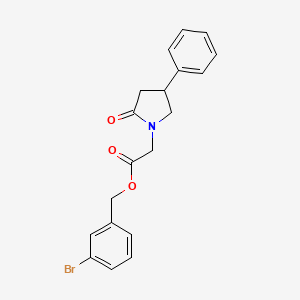![molecular formula C12H14N4O4S B4106890 N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4106890.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide, commonly known as NIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NIPB belongs to the class of sulfonamides and has been found to exhibit promising properties as a potent inhibitor of carbonic anhydrase enzymes.
Scientific Research Applications
NIPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of various diseases such as glaucoma, epilepsy, and cancer. NIPB has also been found to exhibit antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
NIPB acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ions, which is an essential step in several physiological processes. The inhibition of carbonic anhydrase enzymes by NIPB has been found to have several therapeutic applications, including the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase enzymes by NIPB has several biochemical and physiological effects. It has been found to reduce the production of aqueous humor in the eye, thereby reducing intraocular pressure and treating glaucoma. NIPB has also been found to reduce the seizure activity in animal models of epilepsy, indicating its potential as an antiepileptic drug. Additionally, NIPB has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
NIPB has several advantages for lab experiments. It is a stable and highly purified compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, NIPB also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, NIPB has been found to exhibit some toxicity in animal models, which can limit its use in vivo.
Future Directions
There are several future directions for the research on NIPB. One potential direction is the development of novel carbonic anhydrase inhibitors based on the structure of NIPB. This could lead to the discovery of more potent and selective inhibitors with fewer side effects. Another potential direction is the investigation of the antimicrobial activity of NIPB against other bacterial strains. This could lead to the development of new antibiotics for the treatment of bacterial infections. Additionally, the potential of NIPB as an antitumor drug could be further explored, including its mechanism of action and potential use in combination with other chemotherapy drugs.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-16(18)11-3-1-4-12(9-11)21(19,20)14-5-2-7-15-8-6-13-10-15/h1,3-4,6,8-10,14H,2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBUSQGOUDDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4106815.png)

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4106830.png)
![9-ethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B4106836.png)
![N-(2-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106838.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)
![1-{4-[(1,3-benzoxazol-2-ylthio)acetyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4106858.png)

![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![1-(4-chlorophenyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4106894.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2-thiophenecarboxamide hydrochloride](/img/structure/B4106923.png)
